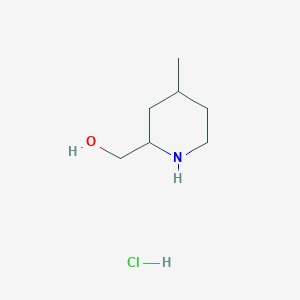

(4-Methylpiperidin-2-yl)methanol hydrochloride

Description

(4-Methylpiperidin-2-yl)methanol hydrochloride is a secondary amine derivative featuring a piperidine ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position, with a hydrochloride salt form enhancing its stability and solubility.

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

(4-methylpiperidin-2-yl)methanol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-2-3-8-7(4-6)5-9;/h6-9H,2-5H2,1H3;1H |

InChI Key |

QFPBAGOTDWWMPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(C1)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-2-yl)methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 4-methylpiperidin-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) to facilitate the reduction reaction under hydrogen gas pressure .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed

Oxidation: 4-Methylpiperidin-2-one or 4-Methylpiperidine-2-carbaldehyde.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted piperidines depending on the reagent used.

Scientific Research Applications

(4-Methylpiperidin-2-yl)methanol hydrochloride is used in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzyme functions by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Salt Form |

|---|---|---|---|---|

| (4-Methylpiperidin-2-yl)methanol HCl | C₇H₁₅NO·HCl | Not provided | 4-methyl, 2-hydroxymethyl | Hydrochloride |

| rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine | C₇H₁₆N₂ | Not provided | 4-methyl, 2-aminomethyl | Free base |

| [(2S)-4-benzylpiperazin-2-yl]methanol diHCl | C₁₂H₁₇N₂O·2HCl | Not provided | Piperazine ring, 4-benzyl, 2-hydroxymethyl | Dihydrochloride |

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | 4-diphenylmethoxy | Hydrochloride |

Key Observations :

- Substituent Impact : The 4-methyl group in the target compound likely enhances lipophilicity compared to bulkier substituents like diphenylmethoxy in 4-(Diphenylmethoxy)piperidine HCl .

- Salt Forms: Dihydrochloride salts (e.g., [(2S)-4-benzylpiperazin-2-yl]methanol diHCl) may exhibit higher water solubility than monohydrochloride forms, critical for pharmaceutical formulations .

Physicochemical Properties

- However, the environmental impact of such piperidine derivatives remains understudied .

- Hydrogen Bonding: The methanol group in (4-Methylpiperidin-2-yl)methanol HCl may facilitate hydrogen bonding, similar to the methyl ester of L-tyrosine hydrochloride, which forms three-dimensional networks via C–H···O interactions .

Biological Activity

(4-Methylpiperidin-2-yl)methanol hydrochloride is a piperidine derivative with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This compound serves as an intermediate in the synthesis of diverse organic compounds and has been investigated for its biological activity, including its role in enzyme mechanisms and potential therapeutic applications.

The synthesis of this compound typically involves the reduction of 4-methylpiperidin-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. In industrial settings, catalytic hydrogenation with palladium on carbon (Pd/C) is often employed to scale up production effectively .

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Converts to ketones or aldehydes using agents like potassium permanganate (KMnO4).

- Reduction : Can be reduced to secondary or tertiary amines.

- Substitution : The hydroxyl group can be replaced with other functional groups .

Biological Activity

This compound exhibits a range of biological activities, making it a subject of interest in pharmacological studies.

The mechanism of action involves interaction with specific molecular targets, potentially acting as a ligand for various receptors or enzymes. This interaction can modulate enzyme activity, influencing biochemical pathways relevant to therapeutic outcomes .

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

- Neuropharmacology : Research indicates its potential role in treating neurodegenerative diseases by acting as an acetylcholinesterase inhibitor, similar to other piperidine derivatives used in Alzheimer's disease therapy .

- Antimicrobial Activity : Some studies suggest that piperidine derivatives exhibit antibacterial and antifungal properties, positioning this compound as a candidate for further investigation in antimicrobial drug development .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of piperidine derivatives in various biological contexts:

- Alzheimer's Disease : A study demonstrated that piperidine-based compounds could inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, suggesting a dual-action mechanism beneficial for cognitive enhancement .

- Antiparasitic Activity : Research into related compounds has shown that modifications can enhance aqueous solubility and metabolic stability while maintaining antiparasitic efficacy, indicating that structural optimization could yield promising candidates for malaria treatment .

- Antimicrobial Properties : A comparative analysis of similar compounds revealed that certain piperidine derivatives possess significant antibacterial activity, warranting further exploration of this compound in this domain .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 4-Hydroxymethyl-4-methylpiperidine | Antimicrobial | Enzyme inhibition |

| 4-Methylpiperidin-4-yl)methanol | Neuroprotective | Acetylcholinesterase inhibition |

| 4-Methyl-4-piperidinyl)methanol hydrochloride | Antiviral | Receptor modulation |

This table illustrates how this compound compares to similar compounds in terms of biological activity and mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.